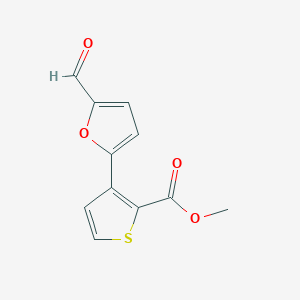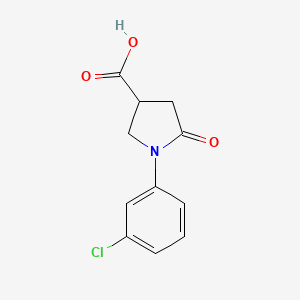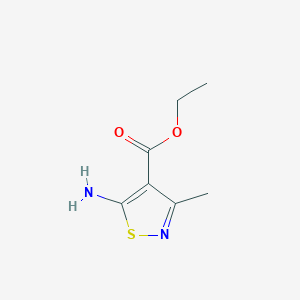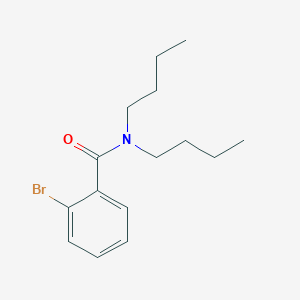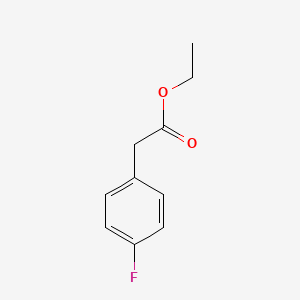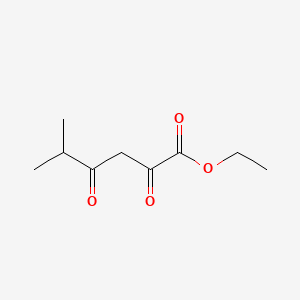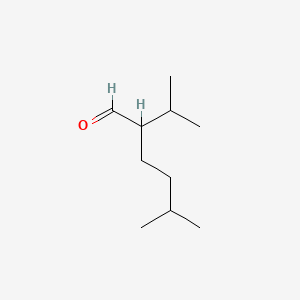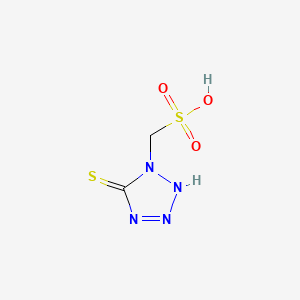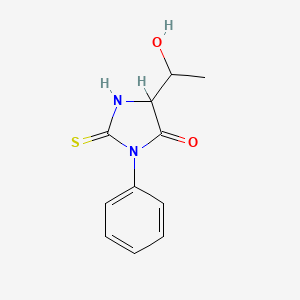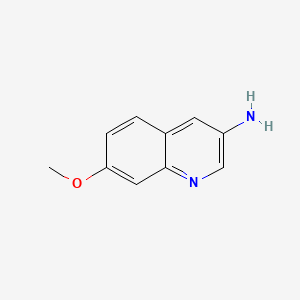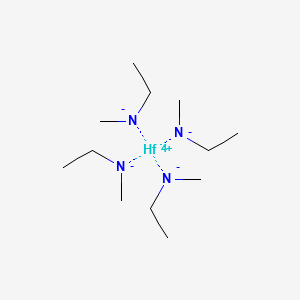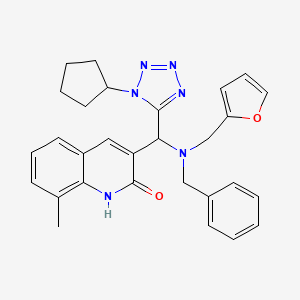
N,N-Diethyl-9H-purin-2-amine
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-9H-purin-2-amine can be achieved through various methods. One common approach involves the alkylation of 9H-purin-2-amine with diethyl sulfate under basic conditions. The reaction typically proceeds as follows:
Starting Material: 9H-purin-2-amine
Reagent: Diethyl sulfate
Conditions: Basic medium (e.g., sodium hydroxide)
Product: this compound
Industrial Production Methods
In industrial settings, the production of this compound often involves the extraction and purification of caffeine from natural sources such as coffee beans and tea leaves. The process includes several steps:
Extraction: Using solvents like water or organic solvents to extract caffeine from plant material.
Purification: Employing techniques such as crystallization, filtration, and drying to obtain pure caffeine.
化学反応の分析
Types of Reactions
N,N-Diethyl-9H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: Caffeine can be oxidized to form various products, including theobromine and theophylline.
Reduction: Reduction of caffeine can yield compounds such as paraxanthine.
Substitution: Caffeine can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Theobromine, theophylline
Reduction: Paraxanthine
Substitution: Various N-alkyl or N-acyl derivatives
科学的研究の応用
N,N-Diethyl-9H-purin-2-amine has numerous applications in scientific research:
Chemistry: Used as a model compound in studies of alkaloid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular metabolism and enzyme activity.
Medicine: Studied for its potential therapeutic effects, including its role as a stimulant and its impact on cognitive function.
Industry: Utilized in the food and beverage industry as a flavoring agent and stimulant.
作用機序
N,N-Diethyl-9H-purin-2-amine exerts its effects primarily by antagonizing adenosine receptors in the central nervous system. By blocking these receptors, caffeine prevents the inhibitory effects of adenosine, leading to increased neuronal activity and the release of neurotransmitters such as dopamine and norepinephrine . This results in heightened alertness, reduced fatigue, and improved cognitive function.
類似化合物との比較
Similar Compounds
Theobromine: Found in cocoa and chocolate, has similar stimulant effects but is less potent than caffeine.
Theophylline: Found in tea, used medically as a bronchodilator.
Paraxanthine: A metabolite of caffeine with similar stimulant properties.
Uniqueness
N,N-Diethyl-9H-purin-2-amine is unique due to its widespread consumption and well-documented effects on the central nervous system. Its ability to cross the blood-brain barrier and its relatively short half-life make it an effective and popular stimulant.
特性
IUPAC Name |
N,N-diethyl-7H-purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-3-14(4-2)9-10-5-7-8(13-9)12-6-11-7/h5-6H,3-4H2,1-2H3,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKLNDWDOJGCQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C2C(=N1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


